Deoxyartemisinin

Descripción

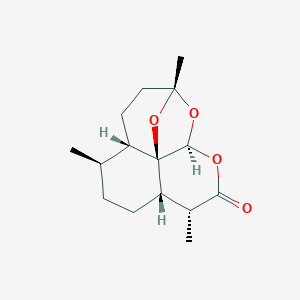

structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGMLVQZBIKKMP-NNWCWBAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72826-63-2 | |

| Record name | Deoxyartemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72826-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072826632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DEOXYARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59T2407WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxyartemisinin chemical structure and properties

An In-depth Technical Guide to Deoxyartemisinin

Introduction

This compound is a semi-synthetic derivative of artemisinin (B1665778), a sesquiterpene lactone renowned for its potent antimalarial properties. Structurally, this compound is distinguished from its parent compound by the reduction of the lactone carbonyl group, while critically lacking the endoperoxide bridge that is essential for the antimalarial activity of artemisinins.[1][2] This structural modification significantly alters its biological profile, rendering it largely inactive against Plasmodium falciparum but endowing it with other notable pharmacological activities, including anti-inflammatory and antiulcer effects.[1][3]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of artemisinin derivatives and the potential therapeutic applications of this compound beyond malaria. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of chemical synthesis and relevant biological pathways.

Chemical Structure and Properties

This compound, also known as 10-deoxyartemisinin, is a tetracyclic compound featuring a 1,2,4-trioxane (B1259687) ring system, similar to artemisinin, but without the endoperoxide bridge. Its chemical identity and physical properties are summarized below.

Chemical Structure

-

IUPAC Name: (1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one[4]

-

Chemical Formula: C₁₅H₂₂O₄[4]

-

Structure:

Physicochemical Properties

The key physicochemical properties of this compound are presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 266.33 g/mol | [4] |

| CAS Number | 72826-63-2 | [4] |

| Monoisotopic Mass | 266.15180918 Da | [4] |

| Topological Polar Surface Area | 44.8 Ų | [4] |

| XLogP3 | 2.7 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 0 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. Key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data Summary | Reference |

| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm): 175.7 (C-12), 104.3 (C-5a), 91.5 (C-3), 79.9 (C-12a), 51.9 (C-9), 44.9 (C-6), 37.4 (C-8a), 36.3 (C-2), 34.4 (C-8), 30.7 (C-7), 26.1 (C-11), 24.7 (C-10), 22.2 (C-4), 20.3 (C-13), 12.7 (C-14) | [5] |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 5.37 (s, 1H, H-5), 3.23 (m, 1H, H-9), 2.38 (m, 1H, H-6), 2.01 (m, 1H, H-2β), 1.86 (m, 1H, H-8), 1.76 (m, 1H, H-7β), 1.69 (m, 1H, H-2α), 1.48 (m, 1H, H-7α), 1.43 (s, 3H, H-11), 1.37 (m, 1H, H-8a), 1.22 (m, 1H, H-4β), 1.00 (d, J=7.3 Hz, 3H, H-14), 0.96 (d, J=6.1 Hz, 3H, H-13) | [5] |

| HR-ESI-MS | m/z: 267.1591 [M+H]⁺ (Calculated for C₁₅H₂₃O₄, 267.1596) | [5] |

| FTIR | Characteristic peaks corresponding to C-O stretching, C=O stretching (lactone), and C-H bending and stretching vibrations. The spectrum is similar to artemisinin but with alterations in the fingerprint region due to the modified lactone. | [6] |

Synthesis and Experimental Protocols

This compound is typically synthesized from artemisinin via a one-step reduction process.

Synthesis Workflow

The synthesis involves the reductive cleavage of the lactone group in artemisinin.

Caption: Synthesis of this compound from Artemisinin.

Detailed Synthesis Protocol

This protocol is adapted from published literature for the synthesis of this compound.[5]

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of artemisinin (2 g) and boron trifluoride diethyl etherate (BF₃·Et₂O) (26.4 mL) in dry tetrahydrofuran (B95107) (THF, 30 mL) dropwise to an ice-cooled (0 °C) solution of sodium borohydride (B1222165) (NaBH₄; 0.6 g) in dry THF (30 mL).

-

Reaction: Stir the reaction mixture at 0 °C for 3 hours.

-

Work-up: After 3 hours, heat the reaction to reflux for 15 minutes to ensure completion.

-

Extraction: Cool the mixture, and then carefully quench it with water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica (B1680970) gel column chromatography, eluting with a petroleum ether-ethyl acetate gradient to yield pure this compound.

Mechanism of Action and Biological Activities

The absence of the endoperoxide bridge in this compound is the primary reason for its lack of significant antimalarial activity.[2] The proposed mechanism for artemisinin involves iron-mediated cleavage of this bridge, generating reactive oxygen species that damage parasite macromolecules.[7] this compound, unable to undergo this activation, serves as a crucial negative control in studies elucidating artemisinin's antimalarial action.[7]

However, this compound is not biologically inert and exhibits other pharmacological effects.

Anti-inflammatory Activity

This compound has reported anti-inflammatory properties.[3] While the precise mechanism for this compound is not fully elucidated, related artemisinin derivatives are known to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for compounds in this class involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Biological Activity Data

The biological activity of this compound is summarized in Table 3. There is conflicting data regarding its antimalarial potency. While most studies assert its inactivity due to the absence of the endoperoxide bridge, at least one study has reported a specific IC₅₀ value.

Table 3: Biological Activity of this compound

| Activity Type | Assay/Model | Result | Reference |

| Antimalarial | In vitro against P. falciparum 3D7 | IC₅₀ = 6 nM (as 10-deoxyartemisinin) | [5] |

| Antimalarial | General, mechanism-based | Inactive or nearly no inhibitory effect | [2][7] |

| Anti-inflammatory | General report | Active | [1][3] |

| Antiulcer | General report | Active | [1][3] |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A comparative study in rats provided insights into the oral bioavailability of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Mean ± SD) | Reference |

| Administration Route | Oral (p.o.) | [10] |

| Dose | 25 mg/kg | [10] |

| AUC₀₋t (ng/mLh) | 237 ± 47.1 | [10] |

| AUC₀₋∞ (ng/mLh) | 239 ± 47.1 | [10] |

| Cₘₐₓ (ng/mL) | 40.5 ± 12.0 | [10] |

| Tₘₐₓ (h) | 0.500 ± 0.274 | [10] |

| t₁/₂ (h) | 3.32 ± 1.25 | [10] |

| Oral Bioavailability (F%) | 1.60 ± 0.317% | [10] |

AUC₀₋t: Area under the curve from time 0 to the last measurable concentration; AUC₀₋∞: Area under the curve from time 0 to infinity; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life.

The study revealed that this compound has very low oral bioavailability in rats compared to artemisinin (12.2%) and another derivative, 10-deoxoartemisinin (26.1%).[10] The loss of the peroxide bridge might negatively impact its absorption from the gastrointestinal tract.[10]

Representative Experimental Protocol: Anti-inflammatory Assay

To evaluate the anti-inflammatory activity of this compound, a standard in vitro assay measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in macrophages can be employed.

Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) dissolved in a suitable vehicle (e.g., DMSO, final concentration <0.1%) for 1 hour. Include a vehicle-only control group.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α (or other cytokines like IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.

-

Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed cytokine inhibition is not due to cytotoxicity.

Conclusion

This compound represents an important chemical probe for understanding the structure-activity relationships of the artemisinin class of molecules. Its lack of an endoperoxide bridge abrogates the potent antimalarial activity of its parent compound but unmasks other potential therapeutic properties, notably anti-inflammatory and antiulcer effects. While its pharmacokinetic profile, particularly its low oral bioavailability, presents a challenge for systemic drug development, its distinct biological activities warrant further investigation. The synthesis and experimental protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound and to design novel derivatives with improved pharmacological profiles. Future studies should focus on elucidating the specific molecular targets and signaling pathways responsible for its non-malarial activities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C15H22O4 | CID 12814879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyartemisinin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyartemisinin, a derivative of the potent antimalarial compound artemisinin (B1665778), is a molecule of significant interest due to its distinct biological activities, which include anti-inflammatory and antiulcer effects.[1][2][3] Unlike its parent compound, this compound lacks the crucial endoperoxide bridge, rendering it inactive against malaria but opening avenues for other therapeutic applications. This technical guide provides an in-depth overview of the discovery, chemical synthesis, biotransformation, and isolation of this compound. It includes detailed experimental protocols, comprehensive quantitative data, and workflow visualizations to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: From Artemisinin to a Non-peroxidic Analogue

The discovery of artemisinin in 1972 by Tu Youyou from the plant Artemisia annua was a landmark achievement in the fight against malaria, earning her the 2015 Nobel Prize in Physiology or Medicine.[4] Artemisinin and its semisynthetic derivatives, characterized by a unique 1,2,4-trioxane (B1259687) ring, have become the cornerstone of modern malaria treatment.[4] In the extensive research that followed, numerous derivatives were synthesized to enhance efficacy and overcome the limitations of the parent compound.

This compound emerged from these efforts, not as a potent antimalarial, but as a structurally informative analogue and a potential therapeutic agent in its own right. It can be prepared synthetically from artemisinin, is produced through bioconversion by various microorganisms and plant cells, and is also found as a minor component in the waste streams of commercial artemisinin extraction.[5][6][7][8][9]

Chemical Synthesis of this compound from Artemisinin

The most direct method for preparing this compound is the chemical reduction of artemisinin. This one-step synthesis efficiently removes the lactone carbonyl group, yielding this compound.

Experimental Protocol: Reduction of Artemisinin

This protocol is based on the method described by Jung et al. (1990) and Gao et al. (2023).[3][5][10]

Materials and Reagents:

-

Artemisinin

-

Sodium borohydride (B1222165) (NaBH₄)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Dry tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Under an inert atmosphere, prepare a solution of sodium borohydride (0.6 g) in dry THF (30 mL) and cool it in an ice bath.

-

In a separate flask, dissolve artemisinin (2 g) and boron trifluoride etherate (26.4 mL) in dry THF (30 mL) at 0 °C.

-

Add the artemisinin-BF₃·Et₂O solution dropwise to the ice-cooled NaBH₄ solution.

-

Maintain the reaction at 0 °C for 3 hours.

-

After 3 hours, heat the reaction mixture to reflux for 15 minutes.

-

Cool the mixture to room temperature.

-

Extract the reaction mixture three times with diethyl ether (1:1, v/v).

-

Combine the organic phases and wash with saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by evaporation under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel column chromatography with a petroleum ether-ethyl acetate eluent system to yield this compound.

Quantitative Data: Synthesis Yield

| Product | Yield | Reference |

| 10-Deoxyartemisinin | 50% | [3] |

| 9-ene-10-deoxyartemisinin (byproduct) | 22% | [3] |

Bioconversion of Artemisinin to this compound

An alternative to chemical synthesis is the use of biological systems to transform artemisinin into this compound. Various plant cell suspension cultures and fungi have been shown to efficiently catalyze this conversion.

Experimental Protocol: Bioconversion using Withania somnifera Cell Culture

This protocol is based on the method described by Sabir et al. (2010).[1][6]

Materials and Reagents:

-

Established cell suspension cultures of Withania somnifera

-

Artemisinin

-

Absolute ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

TLC plates

-

Hexane

Procedure:

-

Prepare a stock solution of artemisinin (25 mg / 750 µL) in absolute ethanol.

-

Add the artemisinin stock solution to a 250 mL fully grown W. somnifera suspension culture to a final concentration of 350 µM.

-

Incubate the culture on a gyrorotatory shaker at 100 rpm and 25 ± 1 °C.

-

After the desired incubation period (e.g., 12 days for maximum conversion), harvest the cells and medium.

-

Extract the entire culture (cells and medium) three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

Analyze the product by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3, v/v). This compound will appear as a distinct spot.

Quantitative Data: Bioconversion Yield

| Biotransformation System | Yield | Reference |

| Catharanthus roseus cell culture | >78% | [11] |

| Lavandula officinalis cell culture | >78% | [11] |

Isolation of this compound from Artemisia annua Waste Streams

This compound has been identified as a minor component in the waste streams generated during the industrial extraction of artemisinin from A. annua.[7][8][9] This provides an opportunity for its isolation from a readily available source.

Experimental Protocol: Isolation from Waste Material

This protocol is based on the method described by Gomer et al. (2018).[7][8][9]

Materials and Reagents:

-

A. annua extraction process waste material (e.g., final mother liquors)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Concentrate a heptane extraction of the waste material to an oil.

-

Prepare a silica gel column packed with a suitable solvent system (e.g., 10% ethyl acetate in heptane).

-

Load the concentrated oil onto the silica gel column.

-

Elute the column with the mobile phase (10% ethyl acetate in heptane).

-

Collect fractions and monitor by TLC.

-

Identify the fractions containing this compound based on its Rf value.

-

Combine the relevant fractions and evaporate the solvent to obtain isolated this compound.

Characterization of this compound

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data

Mass Spectrometry: The mass spectrum of this compound shows a weak molecular ion peak at m/z 266, consistent with its molecular formula C₁₅H₂₂O₄.[7][8][12]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The following tables summarize the NMR spectral data for this compound in CDCl₃.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not fully available in a consolidated table in the search results |

¹³C-NMR Spectral Data [8][15][16]

| Position | Chemical Shift (δ, ppm) |

| C-2 | 33.84 |

| C-3 | 36.14 |

| C-3a | 45.25 |

| C-4 | 23.62 |

| C-5 | 37.76 |

| C-5a | 79.9 |

| C-6 | 94.1 |

| C-9 | 50.21 |

| C-9a | 33.12 |

| C-10 | 172.6 |

| C-12 | 105.9 |

| C-13 (CH₃) | 12.78 |

| C-14 (CH₃) | 20.05 |

| C-15 (CH₃) | 25.22 |

| Assignments may vary slightly between sources |

Conclusion

This compound, while lacking the antimalarial efficacy of its parent compound, represents a valuable molecular scaffold for the development of new therapeutic agents. This guide provides a comprehensive overview of the key methodologies for its synthesis, bioconversion, and isolation. The detailed protocols, quantitative data, and workflow diagrams presented herein are intended to facilitate further research into the chemistry and pharmacology of this intriguing artemisinin derivative. The availability of multiple routes to obtain this compound, from straightforward chemical synthesis to sustainable biotransformation and isolation from waste streams, ensures its accessibility for future drug discovery and development endeavors.

References

- 1. Bioconversion of Artemisinin to its Nonperoxidic Derivati... [degruyterbrill.com]

- 2. researchgate.net [researchgate.net]

- 3. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Artemisinin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. redalyc.org [redalyc.org]

Synthesis of Deoxyartemisinin from Artemisinin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of deoxyartemisinin from artemisinin (B1665778). This compound, a derivative of artemisinin lacking the endoperoxide bridge, is a critical tool in malaria research and drug development. It serves as a vital negative control in studies investigating the mechanism of action of artemisinin-based therapies, helping to elucidate the role of the endoperoxide moiety in antimalarial activity. This guide details the prevalent synthetic methodology, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow visualizations to support practical application in a laboratory setting.

Core Synthesis Methodology: Reductive Deoxygenation

The primary route for the synthesis of this compound from artemisinin involves the reductive cleavage of the endoperoxide bridge. The most established and widely cited method utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O) in an ethereal solvent. This one-step reaction efficiently removes the peroxide functionality to yield the desired this compound.

An alternative, though less detailed in readily available literature, involves the use of zinc powder in acetic acid (Zn/AcOH) to achieve the reduction of the peroxide group.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from artemisinin using the sodium borohydride and boron trifluoride etherate method.

| Parameter | Value | Reference |

| Starting Material | Artemisinin | [1] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·Et₂O) | [1][2] |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | [1] |

| Molar Ratio (Artemisinin:NaBH₄) | 1 : 2.37 | [1] |

| Molar Ratio (Artemisinin:BF₃·Et₂O) | 1 : 26 | [1] |

| Reaction Temperature | 0 °C to reflux | [1] |

| Reaction Time | 3 hours at 0 °C, then 15 minutes at reflux | [1] |

| Reported Yield (this compound) | 50% | [1] |

| Reported Yield (9-ene-10-deoxyartemisinin) | 22% (byproduct) | [1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from artemisinin using the sodium borohydride and boron trifluoride etherate method.[1]

Materials and Reagents:

-

Artemisinin

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Standard laboratory glassware

-

Magnetic stirrer with cooling capabilities (ice bath)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask maintained under an inert atmosphere, dissolve sodium borohydride (0.6 g) in anhydrous tetrahydrofuran (30 mL) and cool the solution in an ice bath.

-

Addition of Reactants: In a separate flask, prepare a solution of artemisinin (2 g) and boron trifluoride etherate (26.4 mL) in anhydrous tetrahydrofuran (30 mL) and cool it to 0 °C.

-

Reaction Execution: Add the artemisinin-BF₃·Et₂O solution dropwise to the ice-cooled sodium borohydride solution. Allow the reaction to proceed at 0 °C for 3 hours. After this period, heat the reaction mixture to reflux for 15 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Perform a liquid-liquid extraction three times with diethyl ether (using a 1:1 volume ratio with the reaction mixture for each extraction).

-

Washing and Drying: Combine the organic phases and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate eluent system to yield 10-deoxyartemisinin (yield: 50%) and the byproduct 9-ene-10-deoxyartemisinin (yield: 22%).[1]

-

Characterization: Confirm the structure of the purified products using spectroscopic methods such as HR-ESI-MS, ¹H-NMR, and ¹³C-NMR.

Mandatory Visualizations

Chemical Synthesis Pathway

Caption: Reductive deoxygenation of artemisinin to this compound.

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

References

Deoxyartemisinin: A Technical Analysis of its Inactive Role in Antimalarial and Anticancer Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxyartemisinin, a derivative of the potent antimalarial and anticancer compound artemisinin (B1665778), serves as a critical molecular probe for elucidating the mechanism of action of the artemisinin class of drugs. Structurally differing by the absence of the crucial endoperoxide bridge, this compound is consistently reported to be devoid of the significant antimalarial and cytotoxic activities characteristic of its parent compound. This technical guide synthesizes the available scientific evidence to detail the mechanism of inaction of this compound, thereby highlighting the indispensable role of the endoperoxide moiety in the therapeutic effects of artemisinins. By examining the comparative biological and chemical data, this document provides a comprehensive understanding of the structural prerequisites for artemisinin's bioactivity.

The Central Role of the Endoperoxide Bridge in Artemisinin's Mechanism of Action

The therapeutic efficacy of artemisinin and its derivatives is fundamentally linked to the presence of a 1,2,4-trioxane (B1259687) ring containing an endoperoxide bridge.[1][2][3][4][5] This moiety is essential for the bioactivation of the drug, a process widely accepted to be initiated by ferrous iron (Fe²⁺), which is available in high concentrations within the malaria parasite's food vacuole in the form of heme.[2][6]

The proposed mechanism involves the reductive scission of the endoperoxide bridge by Fe²⁺, leading to the formation of highly reactive oxygen-centered and subsequently carbon-centered radicals.[1][2][6] These radical species are non-specific and highly cytotoxic, causing widespread damage to parasite macromolecules, including proteins and lipids, ultimately leading to parasite death.[2][6] Key events in this proposed pathway include:

-

Iron-Mediated Activation: Intracellular iron, particularly from heme, catalyzes the cleavage of the endoperoxide bridge.[2][6]

-

Radical Formation: The cleavage generates reactive oxygen species (ROS) and carbon-centered radicals.[2][6]

-

Macromolecular Damage: These radicals indiscriminately alkylate and oxidize essential parasite proteins and other biomolecules, leading to cellular and oxidative stress.[6]

-

Heme Alkylation: The carbon-centered radicals can also alkylate heme itself, preventing its detoxification into hemozoin and exacerbating the toxic environment for the parasite.[1][2]

This compound: The Inactive Analogue

This compound is a derivative of artemisinin in which the endoperoxide bridge has been reduced and is no longer present.[4][7] This single, critical structural modification renders the molecule largely inactive in antimalarial and anticancer assays.[4][5][8] The lack of the endoperoxide bridge means that this compound cannot be activated by iron to produce the cytotoxic free radicals that are the hallmark of artemisinin's mechanism.[4][5]

Numerous studies have utilized this compound as a negative control to unequivocally demonstrate that the endoperoxide bridge is the key pharmacophore of the artemisinin family.[1][4][8] For instance, studies have shown that while artemisinin and its active derivatives inhibit the growth of Plasmodium falciparum and various cancer cell lines, this compound exhibits no significant activity under the same experimental conditions.[1][8]

Comparative Biological Activity

The following table summarizes the comparative effects of artemisinin and this compound from various studies, illustrating the necessity of the endoperoxide bridge for biological activity.

| Compound | Biological System | Observed Effect | Conclusion | Reference |

| Artemisinin | P. falciparum infected red blood cells | Potent antimalarial activity | Active | [1][2] |

| This compound | P. falciparum infected red blood cells | No significant antimalarial activity | Inactive | [1][4] |

| Artemisinin | Human cancer cell lines (e.g., K562 leukemia) | Inhibition of cell growth and differentiation | Active | [8] |

| This compound | Human cancer cell lines (e.g., K562 leukemia) | No significant inhibition of cell growth | Inactive | [8] |

| Artemisinin | Xenopus laevis oocytes expressing PfATP6 (SERCA) | Irreversible inhibition of the enzyme | Active | [1][3] |

| This compound | Xenopus laevis oocytes expressing PfATP6 (SERCA) | No effect on the enzyme | Inactive | [1][3] |

Visualizing the Mechanistic Difference

The following diagrams, generated using the DOT language, illustrate the structural difference between artemisinin and this compound and the proposed activation pathway for artemisinin, which is inaccessible to this compound.

Caption: Structures of Artemisinin and this compound.

Caption: Artemisinin Activation vs. This compound Inactivity.

Experimental Protocols to Differentiate Activity

The following outlines the general methodologies employed in studies that have established the inactivity of this compound compared to artemisinin.

In Vitro Antimalarial Activity Assay

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compounds against P. falciparum.

-

Methodology:

-

P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum.

-

Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds (e.g., artemisinin, this compound) for a full life cycle (e.g., 48 hours).

-

Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay, which measures nucleic acid content, or by microscopic counting of Giemsa-stained smears.

-

The IC₅₀ values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

-

Expected Outcome: Artemisinin will show a low nanomolar IC₅₀ value, while this compound will have a very high or immeasurable IC₅₀, indicating a lack of activity.

In Vitro Cytotoxicity Assay Against Cancer Cells

-

Objective: To assess the cytotoxic effects of the compounds on human cancer cell lines.

-

Methodology:

-

Human cancer cell lines (e.g., HeLa, K562, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity, or by direct cell counting.

-

The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is calculated.

-

-

Expected Outcome: Active artemisinin derivatives will exhibit dose-dependent cytotoxicity, whereas this compound will show minimal to no effect on cell viability at comparable concentrations.

Other Reported Activities of this compound

While devoid of the canonical antimalarial and anticancer effects, some studies have suggested that this compound may possess other pharmacological properties, such as anti-inflammatory and anti-ulcer activities.[9][10] These effects, however, are not mediated by the iron-dependent radical generation mechanism and are generally observed at much higher concentrations. The investigation into these alternative mechanisms is ongoing and represents a separate field of inquiry from its role as an inactive analogue in malaria and cancer research.

Conclusion

The mechanism of action of this compound is best understood as a mechanism of inactivity in the context of antimalarial and anticancer applications. Its lack of an endoperoxide bridge prevents the iron-mediated generation of cytotoxic free radicals, which is the cornerstone of artemisinin's therapeutic effects. As such, this compound remains an indispensable tool in drug development and mechanistic studies, serving as a definitive negative control to confirm the essentiality of the endoperoxide pharmacophore. Future research on this compound may uncover alternative, non-radical-based mechanisms of action in other therapeutic areas, but its role in defining the activity of artemisinins is firmly established.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies | MDPI [mdpi.com]

- 5. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 7. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroartemisinin inhibits the human erythroid cell differentiation by altering the cell cycle. — Pandemic Sciences Institute [psi.ox.ac.uk]

- 9. This compound | TargetMol [targetmol.com]

- 10. pubs.acs.org [pubs.acs.org]

Deoxyartemisinin: A Structural Analog's Divergent Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyartemisinin, a semi-synthetic derivative of the potent antimalarial compound artemisinin (B1665778), presents a fascinating case study in structure-activity relationships. Lacking the crucial endoperoxide bridge that defines the therapeutic efficacy of its parent compound and its other derivatives like dihydroartemisinin (B1670584) (DHA), this compound is largely devoid of antimalarial properties. However, emerging research indicates that this structural modification unveils a different spectrum of biological activities, notably anti-inflammatory and anti-ulcer effects. This technical guide provides a comprehensive overview of the biological activity of this compound, contrasting it with its active analogs. It details its known pharmacological effects, presents available quantitative data, outlines relevant experimental protocols for its further investigation, and visualizes key signaling pathways modulated by its parent compounds, offering a roadmap for future research into the unique therapeutic potential of this compound.

The Decisive Role of the Endoperoxide Bridge: this compound's Inactivity Against Malaria

The hallmark of the artemisinin family of compounds is the 1,2,4-trioxane (B1259687) ring, which contains an endoperoxide bridge. This structural feature is indispensable for their antimalarial action.[1][2][3] The prevailing mechanism of action involves the intra-parasitic, iron-mediated cleavage of this bridge.[2] This cleavage generates highly reactive carbon-centered free radicals and reactive oxygen species (ROS), which subsequently alkylate and damage a multitude of parasitic proteins and macromolecules, leading to oxidative stress and parasite death.

This compound is structurally identical to artemisinin, with the critical exception that the endoperoxide bridge has been reduced.[4][5] This seemingly minor alteration completely changes its biological profile in the context of malaria. Without the endoperoxide moiety, this compound cannot be activated by intra-parasitic iron and is therefore unable to generate the cytotoxic radicals necessary for antimalarial activity. Consequently, it is considered to have virtually no inhibitory effect on Plasmodium falciparum.[1] This fundamental difference underscores the specificity of the endoperoxide bridge as the key pharmacophore for the antimalarial efficacy of artemisinins.

Potential Therapeutic Avenues: Anti-inflammatory and Anti-ulcer Activities

While inert as an antimalarial, this compound has demonstrated other promising pharmacological properties, specifically anti-inflammatory and anti-ulcer activities.[3][4][5]

Anti-inflammatory Effects

Studies have reported that this compound possesses anti-inflammatory properties.[4][6] While the precise mechanism of this action is not yet fully elucidated for this compound itself, the anti-inflammatory effects of its parent compound, artemisinin, and its active metabolite, dihydroartemisinin (DHA), are well-documented. These compounds are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] A primary mechanism for this is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[8][9] Artemisinin and its derivatives can prevent the degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[10] Furthermore, the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, another crucial regulator of inflammation, is also modulated by artemisinins.[10] It is plausible that this compound may exert its anti-inflammatory effects through similar pathways, although further research is required to confirm this.

Anti-ulcer Activity

This compound has also been reported to have anti-ulcer properties.[4][5] The mechanism underlying this effect may be linked to the modulation of prostaglandin (B15479496) synthesis.[11][12][13] Prostaglandins (B1171923), particularly of the E series (PGE), play a crucial role in maintaining the integrity of the gastric mucosa by inhibiting gastric acid secretion and stimulating the secretion of protective mucus and bicarbonate.[12][13] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to cause ulcers by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[14] It is hypothesized that this compound's anti-ulcer effect could stem from an enhancement of prostaglandin production or other cytoprotective mechanisms.

Cytotoxicity and Anticancer Potential: A Comparative Outlook

The anticancer properties of artemisinin and its derivatives, particularly DHA, have been extensively investigated.[15] Their cytotoxicity against cancer cells is also primarily attributed to the iron-mediated cleavage of the endoperoxide bridge, leading to ROS-induced apoptosis and cell cycle arrest.[16] Cancer cells have a high iron content, which makes them selectively vulnerable to these compounds.[16]

Given that this compound lacks the endoperoxide bridge, its potential as a cytotoxic agent would have to rely on a different mechanism. One study evaluated the cytotoxicity of this compound against human AC16 cardiomyocyte cells and found it to have low toxicity, with an IC50 value that could not be determined at concentrations up to 100 µM.[17] In contrast, another study reported that a derivative, deoxyartemisitene, demonstrated significant cytotoxicity against a number of human cancer cell lines.[18] The IC50 values for artemisinin and DHA against various cancer cell lines typically fall within the micromolar range, highlighting their greater potency compared to what has been observed for this compound so far.[2][19]

Quantitative Data

The available quantitative data for the biological activity of this compound is limited. The following tables summarize the known values and provide a comparison with its parent compound, artemisinin, and its active metabolite, DHA.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |

| This compound | AC16 (Cardiomyocyte) | Not Specified | > 100 | [17] |

| 3-hydroxydeoxy-dihydroartemisinin | AC16 (Cardiomyocyte) | Not Specified | 24.915 ± 0.247 | [17] |

| Artemisinin | P815 (Murine Mastocytoma) | 72 h | ~12 | [19] |

| Artemisinin | BSR (Hamster Kidney Adenocarcinoma) | 72 h | ~52 | [19] |

| Dihydroartemisinin | Various Cancer Cell Lines | 48 h | 0.5 - ≥200 | [10] |

Table 2: Pharmacokinetic Parameters of this compound and Artemisinin in Rats

| Parameter | This compound (Oral, 100 mg/kg) | Artemisinin (Oral, 100 mg/kg) | This compound (IV, 5 mg/kg) | Artemisinin (IV, 5 mg/kg) | Reference |

| Cmax (ng/mL) | 62.4 ± 31.3 | 258 ± 73.1 | 1069 ± 173 | 700 ± 166 | [4][20] |

| Tmax (h) | 0.390 ± 0.208 | 0.650 ± 0.250 | - | - | [4][20] |

| AUC (h·ng/mL) | 222 ± 47.1 | 318 ± 21.6 | 219 ± 46.1 | 130 ± 39.1 | [4][20] |

| t1/2 (h) | 1.94 ± 0.72 | 1.10 ± 0.20 | 1.12 ± 0.16 | 0.77 ± 0.06 | [4][20] |

| Oral Bioavailability (%) | 1.60 ± 0.317 | 12.2 ± 0.832 | - | - | [4][20] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to further elucidate the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

-

Materials:

-

This compound

-

Target cell lines (e.g., cancer cell lines, inflammatory cell models like RAW 264.7 macrophages)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

-

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the desired concentrations of this compound for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Measurement of Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)

This assay measures the intracellular generation of ROS.

-

Materials:

-

This compound-treated and control cells

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

-

Serum-free cell culture medium

-

Fluorescence microscope or microplate reader

-

-

Protocol:

-

Culture cells to the desired confluency.

-

Wash the cells with serum-free medium and then incubate them with 10 µM DCFH-DA solution for 20-30 minutes at 37°C.

-

Wash the cells with PBS to remove the excess DCFH-DA.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Materials:

-

This compound-treated and control cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against p-NF-κB p65, IκBα, p-p38 MAPK, p-ERK1/2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

-

Protocol:

-

Treat cells with this compound and prepare total cell lysates.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Signaling Pathways and Visualizations

While the specific signaling pathways modulated by this compound are still under investigation, the pathways affected by its parent compounds provide a strong basis for future research. The following diagrams, generated using the DOT language, illustrate key pathways implicated in the biological activities of artemisinin and DHA.

Caption: Intrinsic apoptosis pathway induced by Dihydroartemisinin (DHA).

Caption: Inhibition of the NF-κB signaling pathway by Artemisinin/DHA.

Caption: Modulation of MAPK signaling pathways by Artemisinin/DHA.

Conclusion and Future Directions

This compound stands as a compelling example of how subtle structural modifications can dramatically alter the biological activity of a natural product scaffold. Its inactivity as an antimalarial, due to the absence of the endoperoxide bridge, is well-established. However, its reported anti-inflammatory and anti-ulcer effects suggest that it may have therapeutic potential in its own right. Future research should focus on elucidating the precise molecular mechanisms underlying these activities. Key questions to be addressed include:

-

Does this compound modulate the NF-κB and MAPK signaling pathways to exert its anti-inflammatory effects?

-

What is the exact mechanism by which this compound confers its anti-ulcer properties? Does it directly influence prostaglandin synthesis or act through other cytoprotective pathways?

-

Can the this compound scaffold be optimized to enhance its anti-inflammatory or anti-ulcer potency?

-

What is the broader cytotoxicity profile of this compound across a range of cancer cell lines?

A deeper understanding of the biological activities of this compound will not only clarify its therapeutic potential but also provide valuable insights into the structure-activity relationships of the broader artemisinin class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies [mdpi.com]

- 4. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. [Anti-inflammatory effect and mechanism of artemisinin and dihydroartemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating the mechanism of artemisinin in treating osteoarthritis based on bioinformatics, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antisecretory and antiulcer properties of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandins in peptic ulcer disease. Their postulated role in the pathogenesis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandins in pathophysiology of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

The Peroxide Bridge: A Linchpin in Artemisinin's Antimalarial Potency, a Comparative Analysis with Deoxyartemisinin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisinin (B1665778) and its derivatives represent the cornerstone of modern antimalarial therapy, their efficacy intrinsically linked to a unique 1,2,4-trioxane (B1259687) heterocycle containing an endoperoxide bridge. This stands in stark contrast to its structural analog, deoxyartemisinin, which lacks this critical peroxide moiety. This technical guide provides an in-depth comparative analysis of artemisinin and this compound, focusing on the indispensable role of the peroxide bridge in the former's mechanism of action. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document elucidates the profound impact of this single chemical feature on biological activity, offering valuable insights for researchers in parasitology and medicinal chemistry.

Introduction

The discovery of artemisinin from the plant Artemisia annua revolutionized the treatment of malaria, particularly against drug-resistant strains of Plasmodium falciparum. The molecule's remarkable parasiticidal activity is attributed to its endoperoxide bridge.[1] this compound, a derivative where the peroxide bridge is reduced, serves as a crucial control compound in research to probe the mechanism of artemisinin. Understanding the stark differences in the bioactivity of these two molecules is fundamental to appreciating the unique mode of action of artemisinin-based drugs and for the rational design of new antimalarial agents.

The Imperative of the Peroxide Bridge: A Quantitative Comparison

The most compelling evidence for the importance of the endoperoxide bridge lies in the comparative bioactivity of artemisinin and this compound. Quantitative data consistently demonstrates that the absence of this structural feature in this compound renders it virtually inactive against P. falciparum.

Antimalarial Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a more potent compound. The following table summarizes the in vitro antimalarial activity of artemisinin and this compound against various strains of P. falciparum.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Artemisinin | 3D7 (drug-sensitive) | 3.2 - 7.6 | [2] |

| Dd2 (drug-resistant) | 7.6 | [2] | |

| W2 (drug-resistant) | ~7.0 | [3] | |

| This compound | P. falciparum | Inactive | [4] |

| P. falciparum | Negligible Activity | [4] |

Note: Specific IC50 values for this compound against various strains are often not reported due to its high level of inactivity; it is primarily used as a negative control.

Cytotoxicity in Mammalian Cells

A critical aspect of drug development is selective toxicity towards the pathogen with minimal effects on host cells. The following table compares the cytotoxicity of artemisinin and this compound in various mammalian cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Artemisinin | HEK293 | 232 (48h) | [5] |

| MCF7 | >500 | [6] | |

| This compound | Human Cancer Cell Lines | Generally low to no cytotoxicity | [4] |

The data clearly indicates that while artemisinin exhibits some level of cytotoxicity at higher concentrations, this compound is largely non-toxic to mammalian cells, further underscoring that the biological activity is intrinsically linked to the peroxide bridge.

Mechanism of Action: The Role of Heme and Free Radical Generation

The prevailing mechanism of action for artemisinin involves the cleavage of its endoperoxide bridge, a reaction catalyzed by intraparasitic heme, which is generated during the digestion of hemoglobin by the malaria parasite.[7][8] This cleavage initiates a cascade of events leading to the generation of highly reactive carbon-centered radicals.[9] These radicals are potent alkylating agents that modify and damage a multitude of parasite proteins and other biomolecules, ultimately leading to parasite death.[4][10] this compound, lacking the peroxide bridge, cannot undergo this activation and is therefore unable to generate these cytotoxic radicals.

Heme-Mediated Activation of Artemisinin

The following diagram illustrates the proposed mechanism of artemisinin activation by ferrous heme (Fe²⁺-heme).

Caption: Heme-mediated activation of artemisinin versus the inactivity of this compound.

Artemisinin-Induced Apoptotic Pathway

The oxidative stress induced by the free radicals generated from artemisinin triggers a programmed cell death pathway in the parasite, involving mitochondrial dysfunction and activation of caspases.

Caption: Signaling pathway of artemisinin-induced apoptosis in Plasmodium.[11][12]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate assessment of antimalarial compounds. This section provides detailed methodologies for key experiments discussed in this guide.

Synthesis of this compound from Artemisinin

This protocol describes the reduction of the endoperoxide bridge of artemisinin to yield this compound.

Materials:

-

Artemisinin

-

Sodium borohydride (B1222165) (NaBH₄)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether and ethyl acetate (B1210297) (for elution)

-

Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Under an inert atmosphere, dissolve sodium borohydride (0.6 g) in anhydrous THF (30 mL) in a round-bottom flask and cool the solution in an ice bath.[13]

-

In a separate flask, dissolve artemisinin (2 g) and boron trifluoride diethyl etherate (26.4 mL) in anhydrous THF (30 mL) and cool to 0°C.[13]

-

Add the artemisinin solution dropwise to the ice-cooled NaBH₄ solution over 30 minutes.

-

Stir the reaction mixture at 0°C for 3 hours.[13]

-

After the initial stirring, heat the mixture to reflux for 15 minutes.[13]

-

Cool the reaction mixture to room temperature.

-

Extract the mixture three times with diethyl ether (1:1, v/v).

-

Combine the organic phases and wash with saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate to yield this compound.[13]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound from artemisinin.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is a common method for determining the IC50 of antimalarial compounds.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

-

Artemisinin and this compound stock solutions (in DMSO)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black microplates

-

Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

-

Fluorescence plate reader.

Procedure:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare serial dilutions of artemisinin and this compound in complete culture medium in a 96-well plate. The final DMSO concentration should be below 0.5%.

-

Prepare a parasite suspension of 2% parasitemia and 1% hematocrit in complete culture medium.

-

Add 100 µL of the parasite suspension to each well of the plate containing the drug dilutions. Include drug-free wells as controls.

-

Incubate the plate for 72 hours at 37°C in the humidified, gassed incubator.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.

Conclusion

The comprehensive data and methodologies presented in this guide unequivocally demonstrate the critical importance of the endoperoxide bridge for the antimalarial activity of artemisinin. This compound, lacking this moiety, serves as a biologically inert counterpart, highlighting the specificity of the heme-mediated activation mechanism. This fundamental structure-activity relationship not only explains the potent parasiticidal effects of artemisinin but also provides a clear rationale for the continued focus on peroxide chemistry in the development of novel antimalarial and other therapeutic agents. For researchers in the field, a thorough understanding of the contrasting properties of artemisinin and this compound is paramount for advancing the fight against malaria and exploring the broader therapeutic potential of this unique class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkylation of proteins by artemisinin. Effects of heme, pH, and drug structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative quantitative analysis of artemisinin by chromatography and qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of cytotoxic activity of flower, leaf, stem and root extracts of five Artemisia species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyartemisinin: A Key Metabolite of Artemisinin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Artemisinin (B1665778), a sesquiterpene lactone renowned for its potent antimalarial properties, undergoes extensive metabolism in various biological systems. A significant metabolic pathway involves the reduction of the endoperoxide bridge, a moiety crucial for its parasiticidal activity, leading to the formation of deoxyartemisinin. This biologically inactive metabolite has been identified in human urine following the oral administration of artemisinin.[1] While devoid of antimalarial efficacy, this compound has garnered interest for its potential anti-inflammatory and anti-ulcer activities.[2][3][4] This technical guide provides a comprehensive overview of this compound as a metabolite of artemisinin, focusing on its formation, quantification, and potential biological significance.

Metabolic Formation of this compound

The biotransformation of artemisinin to this compound is characterized by the removal of the peroxide bridge, rendering the molecule inactive against Plasmodium falciparum.[1][5] This metabolic conversion has been observed in diverse biological systems, including human hepatic metabolism, microbial fermentation, and plant cell cultures.

Human Metabolism

In humans, artemisinin is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2B6 and to a lesser extent, CYP3A4 playing crucial roles.[1] This process yields several metabolites, including the inactive deoxy compounds such as this compound, deoxydihydroartemisinin, and 9,10-dihydrothis compound, which are subsequently excreted in the urine.[1]

Microbial and Plant-Based Biotransformation

Various microorganisms and plant cell cultures have demonstrated the ability to convert artemisinin to this compound. This bioconversion is often more efficient and specific than chemical synthesis methods. For instance, the fungus Aspergillus niger and cell suspension cultures of Withania somnifera have been shown to effectively produce this compound.[6][7] In Withania somnifera, this transformation is attributed to peroxidase activity.[6]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and biotransformation yields of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Value (Rats) | Value (Healthy Mice) | Reference |

| Cmax (Maximum Concentration) | 1069 ± 173 ng/mL (IV) | ~2 µg/mL (Oral) | [3] |

| Tmax (Time to Cmax) | Not applicable (IV) | ~30 min (first peak) | [8] |

| t1/2 (Elimination Half-life) | 1.12 ± 0.16 h (IV) | 51.6 min (Oral) | [3][8] |

| AUC (Area Under the Curve) | - | 299.5 mg·min/L (Oral) | [8] |

| Oral Bioavailability | 1.60 ± 0.317% | - | [3] |

Note: IV denotes intravenous administration.

Table 2: Biotransformation Yields of this compound

| Biological System | Yield | Reference |

| Catharanthus roseus cell cultures | >78% | [9] |

| Lavandula officinalis cell cultures | >78% | [9] |

| Aspergillus flavus | 30.50% | [10] |

Experimental Protocols

This section details the methodologies for the biotransformation, extraction, and quantification of this compound.

Protocol 1: Microbial Biotransformation of Artemisinin to this compound

1. Microorganism and Culture Conditions:

-

A fungal strain, such as Aspergillus niger or Aspergillus flavus, is cultured on Sabouraud Dextrose Agar slants at 4°C.

-

For biotransformation, the fungus is grown in Sabouraud Dextrose Broth.

2. Substrate Preparation and Feeding:

-

Artemisinin is dissolved in a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 mg/mL).

-

The artemisinin stock solution is added to the fungal culture broth to a final concentration of, for example, 0.5 mg/mL.[10]

3. Incubation:

-

The culture is incubated under specific conditions (e.g., 48 hours for A. flavus) with shaking to ensure aeration.[10]

4. Extraction of Metabolites:

-

After incubation, the culture broth is separated from the mycelia by filtration.

-

The filtrate is extracted with an organic solvent such as ethyl acetate.

-

The mycelia can also be extracted separately to recover any intracellular metabolites.

5. Purification and Identification:

-

The crude extract is concentrated under vacuum.

-

The transformed products are separated and purified using column chromatography on silica (B1680970) gel.[10]

-

The structure of the purified this compound is confirmed using spectroscopic methods like IR, 1H NMR, 13C NMR, and mass spectrometry.[10]

Protocol 2: Quantification of this compound by HPLC-MS/MS

1. Sample Preparation:

-

For plasma samples, a protein precipitation or liquid-liquid extraction method is employed. For instance, methyl t-butyl ether can be used for extraction.

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[11]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and an aqueous solution with a modifier like formic acid (e.g., acetonitrile/0.1% formic acid, 80:20 v/v).[11]

-

Flow Rate: A typical flow rate is 1 mL/min.[11]

3. Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Detection Mode: Selected reaction monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. ClinPGx [clinpgx.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies [mdpi.com]

- 6. Bioconversion of Artemisinin to its Nonperoxidic Derivati... [degruyterbrill.com]

- 7. Biotransformation of artemisinin to a novel derivative via ring rearrangement by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Analysis of Artemether and its Metabolite Dihydroartemisinin in Human Plasma by LC with Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Pharmacology of Deoxyartemisinin

This technical guide provides a comprehensive overview of the early pharmacological studies of this compound. This compound is a crucial molecule in the history of antimalarial drug development, primarily serving as a key negative control that helped elucidate the mechanism of action of its parent compound, artemisinin (B1665778). By understanding the pharmacology of this inactive analogue, researchers confirmed the essential role of the endoperoxide bridge in the antimalarial activity of the artemisinin class of drugs.

Introduction: The Significance of this compound

This compound is a semi-synthetic derivative of artemisinin in which the defining endoperoxide bridge of the 1,2,4-trioxane (B1259687) ring has been removed.[1][2][3] This structural modification renders the molecule almost completely devoid of antimalarial activity.[1][4] Early research on artemisinin and its derivatives utilized this compound to establish a clear structure-activity relationship (SAR), ultimately proving that the endoperoxide moiety is the essential pharmacophore responsible for the potent parasiticidal effects of artemisinin-based drugs.[5] While inactive against malaria, this compound has been identified as a metabolite of artemisinin in vivo and has shown other potential pharmacological activities, such as anti-inflammatory and anti-ulcer effects.[2][3][6][7]

Pharmacodynamics: A Tale of Inactivity and Mechanism

The primary pharmacological characteristic of this compound in early studies was its lack of significant biological activity against Plasmodium falciparum, the parasite responsible for malaria. This inactivity was instrumental in confirming the proposed mechanism of action for artemisinin.

Mechanism of Action (or Inaction)

The antimalarial action of artemisinin is dependent on the iron-mediated cleavage of its endoperoxide bridge.[8][9] The parasite's food vacuole is rich in ferrous iron (Fe²⁺) derived from the digestion of host hemoglobin.[9] This iron catalyzes the cleavage of the endoperoxide, generating a cascade of highly reactive carbon-centered free radicals and reactive oxygen species (ROS).[8][9] These radicals then alkylate and damage a wide range of essential parasite proteins and macromolecules, leading to oxidative stress and rapid cell death.[8][9]

This compound, lacking the endoperoxide bridge, cannot undergo this iron-mediated activation. It is therefore unable to generate the cytotoxic radicals required for parasiticidal activity.[1][4][5] Studies confirmed that while artemisinin inhibits targets like the parasite's SERCA-type Ca²⁺-ATPase (PfATP6), this compound has no effect.[10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Artemisinin displays bactericidal activity via copper-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PMC [pmc.ncbi.nlm.nih.gov]